molecular formula C29H28N4O3S B2629746 3-(4-(dimethylamino)phenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 1114878-80-6

3-(4-(dimethylamino)phenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2629746
M. Wt: 512.63
InChI Key: LMEJPQNPRMJHTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(dimethylamino)phenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C29H28N4O3S and its molecular weight is 512.63. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(dimethylamino)phenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(dimethylamino)phenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antioxidant Properties

The compound and its derivatives have been studied for their potential as antioxidants. For instance, certain quinazolin derivatives, including 3-((4-(dimethylamino)benzylidene)amino)-2-methylquinazolin-4(3H)-one, demonstrated significant scavenging capacities against free radicals, surpassing common antioxidants like ascorbic acid in efficacy (Al-azawi, 2016).

Antimicrobial and Anticancer Potential

These compounds have also been researched for their antimicrobial and anticancer properties. Derivatives such as 3-(5-(3-Methoxybenzylidene)-2-(4-(dimethylamino)phenyl)-4-oxothiazolidin-3-yl)-2-phenyl quinazolin-4(3H)-one showed potent antimicrobial activity, and some showed anticancer activity against human colon cancer cell lines, even outperforming standard drugs like 5-fluorouracil (Deep et al., 2013).

Anti-inflammatory and H1-antihistaminic Activities

Derivatives of this compound class have been synthesized and evaluated for anti-inflammatory and H1-antihistaminic activities. Certain synthesized compounds showcased better anti-inflammatory activity and lower ulcerogenic liability than common drugs like phenylbutazone, making them a potential new class of anti-inflammatory agents (Rani et al., 2002). Additionally, some compounds, when tested for H1-antihistaminic activity, offered significant protection against histamine-induced bronchospasm in guinea pigs, suggesting their potential as new H1-antihistaminic agents (Alagarsamy & Parthiban, 2013).

Antihypertensive Properties

Research has also delved into the antihypertensive effects of certain quinazolin-4(3H)-one derivatives. They were found to exhibit potent antihypertensive activity, comparable to prazosin, without affecting the heart rate, indicating their potential in treating hypertension (Rahman et al., 2014).

properties

IUPAC Name

3-[4-(dimethylamino)phenyl]-2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O3S/c1-5-35-23-16-10-20(11-17-23)27-30-26(19(2)36-27)18-37-29-31-25-9-7-6-8-24(25)28(34)33(29)22-14-12-21(13-15-22)32(3)4/h6-17H,5,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEJPQNPRMJHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(dimethylamino)phenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

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